molecular formula C7H13NO3S B2390849 N-(1,1-dioxothiolan-3-yl)-N-methylacetamide CAS No. 507456-15-7

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Cat. No.: B2390849
CAS No.: 507456-15-7
M. Wt: 191.25
InChI Key: MUBRHMQSVKTZMT-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a chemical compound that belongs to the class of heterocyclic compounds containing a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide typically involves the reaction of 3-aminothiolane with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of solvents such as ethanol or a mixture of ethanol and dimethylformamide can enhance the solubility of reactants and facilitate the reaction process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiolane derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, leading to the inhibition of their activity. This compound may also interfere with cellular processes by disrupting the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine
  • N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide
  • N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is unique due to its specific combination of a thiolane ring, sulfone group, and acetamide group.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-6(9)8(2)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBRHMQSVKTZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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